Cas no 36825-29-3 (2-Cyclopropyl-1,3-dimethylbenzene)
2-Cyclopropyl-1,3-dimethylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclopropyl-1,3-dimethylbenzene
- 1-Cyclopropyl-2,6-dimethylbenzol
- 2,6-Dimethylcyclopropylbenzol
- AK129462
- KB-23481
- RL03403
- 36825-29-3
- J-509250
- A849962
- CS-0451747
- SY263886
- MFCD17677329
- AC8319
- DTXSID90708462
-
- MDL: MFCD17677329
- Inchi: 1S/C11H14/c1-8-4-3-5-9(2)11(8)10-6-7-10/h3-5,10H,6-7H2,1-2H3
- InChI Key: YGASVBATYMYOFN-UHFFFAOYSA-N
- SMILES: C1(C2C(C)=CC=CC=2C)CC1
Computed Properties
- Exact Mass: 146.10962
- Monoisotopic Mass: 146.109550447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
2-Cyclopropyl-1,3-dimethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087351-1g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95% | 1g |
$422.40 | 2023-09-02 | |
| Chemenu | CM201371-1g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95% | 1g |
$444 | 2023-02-17 | |
| eNovation Chemicals LLC | D649787-5g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95% | 5g |
$1085 | 2024-07-20 | |
| Chemenu | CM201371-1g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95% | 1g |
$444 | 2021-08-05 | |
| eNovation Chemicals LLC | D649787-5g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95% | 5g |
$1085 | 2025-02-25 | |
| eNovation Chemicals LLC | D649787-5g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95% | 5g |
$1085 | 2025-02-27 | |
| Ambeed | A594017-1g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95+% | 1g |
$376.0 | 2024-04-19 | |
| Crysdot LLC | CD12078115-1g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95+% | 1g |
$470 | 2024-07-24 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY263886-5g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | ≥95% | 5g |
¥8415.00 | 2025-04-15 |
2-Cyclopropyl-1,3-dimethylbenzene Suppliers
2-Cyclopropyl-1,3-dimethylbenzene Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-Cyclopropyl-1,3-dimethylbenzene
Introduction to 2-Cyclopropyl-1,3-dimethylbenzene (CAS No. 36825-29-3)
2-Cyclopropyl-1,3-dimethylbenzene, identified by its Chemical Abstracts Service (CAS) number 36825-29-3, is a significant organic compound that has garnered attention in the field of pharmaceutical and materials science due to its unique structural and chemical properties. This compound belongs to the class of aromatic hydrocarbons, characterized by a benzene ring substituted with cyclopropyl and methyl groups. Its molecular structure imparts distinct reactivity and potential applications, making it a subject of interest for researchers exploring novel synthetic pathways and functional materials.
The molecular formula of 2-Cyclopropyl-1,3-dimethylbenzene is C10H14, reflecting its composition of ten carbon atoms and fourteen hydrogen atoms. The presence of both cyclopropyl and methyl substituents on the benzene ring creates a sterically hindered environment, which can influence its electronic properties and interactions with other molecules. This steric effect is particularly relevant in pharmaceutical applications, where molecular shape and orientation play a crucial role in drug-receptor binding.
In recent years, the study of substituted aromatic compounds has seen considerable advancements, particularly in understanding their role as intermediates in drug synthesis. 2-Cyclopropyl-1,3-dimethylbenzene has been explored as a precursor in the development of various pharmacologically active agents. Its structural motif is reminiscent of more complex molecules that exhibit analgesic, anti-inflammatory, and even anticancer properties. The cyclopropyl group, in particular, is known to enhance metabolic stability and bioavailability, making it an attractive feature for medicinal chemists.
One of the most compelling aspects of 2-Cyclopropyl-1,3-dimethylbenzene is its potential as a building block for more intricate molecular architectures. Researchers have leveraged its framework to develop novel ligands for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are increasingly used in gas storage, separation technologies, and catalysis. The combination of aromatic stability and cyclopropyl rigidity offers a unique balance of flexibility and strength, which is beneficial for designing materials with tailored properties.
The synthesis of 2-Cyclopropyl-1,3-dimethylbenzene typically involves Friedel-Crafts alkylation reactions or cross-coupling techniques that introduce the cyclopropyl and methyl groups onto the benzene core. Advances in catalytic systems have enabled more efficient and selective routes to this compound, reducing byproduct formation and improving overall yields. These synthetic methodologies are not only relevant for producing 2-Cyclopropyl-1,3-dimethylbenzene itself but also serve as templates for developing similar derivatives with enhanced functionalities.
Recent studies have also highlighted the compound's role in computational chemistry simulations. Its well-defined structure allows researchers to model interactions with biological targets at an atomic level, providing insights into how modifications at the cyclopropyl or methyl positions can modulate activity. Such simulations are invaluable in drug discovery pipelines, where virtual screening can accelerate the identification of promising candidates before experimental validation.
The applications of 2-Cyclopropyl-1,3-dimethylbenzene extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its aromatic core can be functionalized to create herbicides or pesticides with improved efficacy and environmental compatibility. The cyclopropyl group's stability under various conditions makes it a desirable feature for such applications, where chemical robustness is essential.
In conclusion,2-Cyclopropyl-1,3-dimethylbenzene (CAS No. 36825-29-3) represents a versatile compound with broad potential across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in drug design, material science, and industrial chemistry. As research continues to uncover new synthetic strategies and applications,2-Cyclopropyl-1,3-dimethylbenzene is poised to remain a key player in advancing chemical science.
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